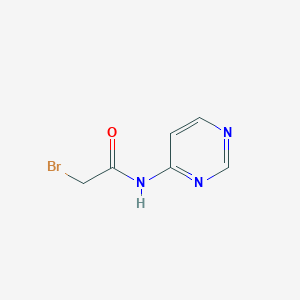

2-Bromo-N-pyrimidin-4-yl-acetamide

Description

2-Bromo-N-pyrimidin-4-yl-acetamide (C₆H₆BrN₃O; molecular weight: 230.03 g/mol) is a brominated acetamide derivative featuring a pyrimidine ring as the primary heterocyclic scaffold. The compound is structurally characterized by a bromoacetamide group attached to the pyrimidin-4-yl moiety. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their role as pharmacophores in drug design (e.g., antiviral and anticancer agents) and their ability to participate in hydrogen-bonding interactions, which are critical for crystal engineering and supramolecular assembly .

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

2-bromo-N-pyrimidin-4-ylacetamide |

InChI |

InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11) |

InChI Key |

HFHNLWNFYUFJJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1NC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetamide Derivatives

Key Observations :

- Heterocycle Influence : Pyrimidine and pyrazine derivatives exhibit stronger hydrogen-bonding networks compared to pyridine analogs due to the presence of multiple nitrogen atoms, which enhance crystallinity and stability .

- Melting Points : For example, 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide has a melting point of 433–435 K, attributed to its rigid intermolecular hydrogen-bonded networks . Data for the pyrimidine analog is unavailable but expected to be higher due to enhanced symmetry.

Notes

Data Limitations : Direct experimental data (e.g., melting points, solubility) for this compound are sparse in the literature. Comparisons rely on structural analogs and computational predictions.

Structural Validation : Crystallographic data for related compounds were refined using SHELX programs, ensuring accuracy in bond lengths and angles .

Synthetic Challenges : Bromine’s electronegativity may lead to side reactions (e.g., elimination), necessitating controlled reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.